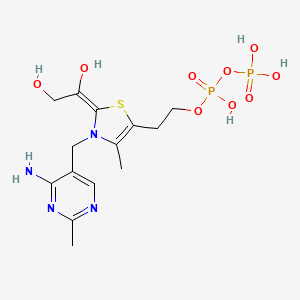
alpha,beta-Dihydroxyethyl-TPP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha,beta-Dihydroxyethyl-TPP is a thiamine phosphate.
Applications De Recherche Scientifique
Thiamin Pyrophosphate Synthesis and Structure Thiamin pyrophosphate (TPP) is a vital coenzyme derived from vitamin B1, playing a central role in metabolic processes such as the formation of acetyl CoA from glucose and the Krebs cycle. The enzyme thiamin pyrophosphokinase (TPK) is crucial for TPP synthesis in eukaryotes, catalyzing the transfer of a pyrophosphate group from ATP to thiamin. Studies on the crystal structure of mouse TPK reveal insights into its function and potential for developing species-specific inhibitors, which could serve as antimicrobial agents (Timm, Liu, Baker, & Harris, 2001).
Biomedical Applications and Disease Connections Research has also explored TPP's involvement in various health conditions and potential therapeutic applications. For example, thyrotoxic periodic paralysis (TPP) is a condition associated with hyperthyroidism, characterized by muscle paralysis and hypokalemia due to intracellular potassium shifts. Understanding the pathogenesis and management of TPP can aid in diagnosing and treating the condition, preventing severe complications (Kung, 2006).
Technological and Methodological Advancements In the field of proteomics, thermal proteome profiling (TPP) is a novel method that relies on the principle that protein denaturation upon heating can indicate interactions with small molecules, nucleic acids, or other proteins. This technique, which can be applied in vitro, in situ, or in vivo, has been used to identify drug targets and off-targets, as well as to study protein-protein and protein-metabolite interactions, providing a comprehensive view of protein interactions in their native context (Mateus, Kurzawa, Becher, Sridharan, Helm, Stein, Typas, & Savitski, 2020).
Environmental and Safety Considerations The use of TPP as a flame retardant has raised environmental and health concerns due to its detection in various ecosystems and potential links to health issues in humans. Research into safer and more environmentally friendly alternatives or modifications to TPP usage is ongoing. For instance, the formation of inclusion complexes with cyclodextrins has been proposed as a method to reduce the toxicological effects of TPP while retaining its flame-retardant properties (Zhang, Shen, Pasquinelli, Hinks, & Tonelli, 2015).
Propriétés
Nom du produit |
alpha,beta-Dihydroxyethyl-TPP |
|---|---|
Formule moléculaire |
C14H22N4O9P2S |
Poids moléculaire |
484.36 g/mol |
Nom IUPAC |
2-[(2Z)-3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-(1,2-dihydroxyethylidene)-4-methyl-1,3-thiazol-5-yl]ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H22N4O9P2S/c1-8-12(3-4-26-29(24,25)27-28(21,22)23)30-14(11(20)7-19)18(8)6-10-5-16-9(2)17-13(10)15/h5,19-20H,3-4,6-7H2,1-2H3,(H,24,25)(H2,15,16,17)(H2,21,22,23)/b14-11- |
Clé InChI |
LXZUEFPJZTWGEL-KAMYIIQDSA-N |
SMILES isomérique |
CC1=C(S/C(=C(/CO)\O)/N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
SMILES |
CC1=C(SC(=C(CO)O)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CC1=C(SC(=C(CO)O)N1CC2=CN=C(N=C2N)C)CCOP(=O)(O)OP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4R,9S,17R,19R,21R,22R)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosane-2,9-diol](/img/structure/B1238707.png)


![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)


![N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide](/img/structure/B1238716.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1238719.png)

![1-[2,5-Dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]-2-[[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]thio]ethanone](/img/structure/B1238722.png)


